molecular formula C11H12BrClN2O2 B13719428 Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate

Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate

Cat. No.: B13719428
M. Wt: 319.58 g/mol
InChI Key: UQRFIWFWKPQYQI-XNTDXEJSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate typically involves the reaction of 4-bromoaniline with chloroacetyl chloride to form 2-chloro-N-(4-bromophenyl)acetamide. This intermediate is then reacted with isopropyl hydrazinecarboxylate under specific conditions to yield the final product .

Industrial Production Methods

the synthesis process generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is primarily used in proteomics research. It is utilized as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function .

Mechanism of Action

The mechanism of action of Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function and activity . The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is unique due to its specific hydrazono and chloroacetate functional groups, which confer distinct reactivity and biological activity. Its ability to modify proteins makes it particularly valuable in proteomics research .

Properties

Molecular Formula

C11H12BrClN2O2

Molecular Weight

319.58 g/mol

IUPAC Name

propan-2-yl (2E)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate

InChI

InChI=1S/C11H12BrClN2O2/c1-7(2)17-11(16)10(13)15-14-9-5-3-8(12)4-6-9/h3-7,14H,1-2H3/b15-10+

InChI Key

UQRFIWFWKPQYQI-XNTDXEJSSA-N

Isomeric SMILES

CC(C)OC(=O)/C(=N\NC1=CC=C(C=C1)Br)/Cl

Canonical SMILES

CC(C)OC(=O)C(=NNC1=CC=C(C=C1)Br)Cl

Origin of Product

United States

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